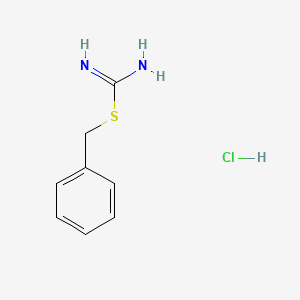

S-Benzylisothiourea hydrochloride

Description

Historical Background and Discovery

The historical development of this compound reflects the broader evolution of organosulfur chemistry during the twentieth century. Early investigations into thiourea derivatives and their substituted analogs led to the systematic exploration of isothiourea compounds, with benzyl-substituted variants emerging as particularly interesting synthetic targets. The compound's discovery occurred within the context of expanding research into sulfur-containing heterocycles and their potential applications in both synthetic and biological chemistry.

Industrial applications of related compounds provided additional impetus for the development of this compound synthesis. Historical patent literature demonstrates the utility of related thiourea derivatives in stabilizing reactive organic compounds, particularly in applications involving benzyl chloride stabilization. These early industrial applications highlighted the chemical stability and reactivity patterns that would later prove valuable in research contexts.

The systematic study of this compound gained momentum through investigations into its biological activity. Research conducted in the early 2000s revealed the compound's potential as an inhibitor of indoleamine-2,3-dioxygenase, marking a significant milestone in understanding its biochemical properties. This discovery transformed the compound from a purely synthetic reagent to a valuable biochemical tool, spurring further investigations into its mechanism of action and potential therapeutic applications.

Contemporary research has continued to expand understanding of the compound's historical significance. Studies investigating bacterial morphology alterations have revealed that S-Benzylisothiourea derivatives, including the parent compound, possess remarkable abilities to influence cellular processes in microorganisms. These findings have established historical precedent for the compound's continued investigation in microbiological and cellular biology research contexts.

Nomenclature and Classification

The nomenclature of this compound reflects the systematic naming conventions established for organosulfur compounds containing isothiourea functional groups. According to International Union of Pure and Applied Chemistry guidelines, the compound is properly designated as benzyl carbamimidothioate hydrochloride, emphasizing its structural relationship to carbamimidothioic acid derivatives. This systematic nomenclature clearly identifies the benzyl substituent attachment to the sulfur atom and the presence of the guanidine-like nitrogen arrangement.

Alternative nomenclature systems have generated numerous synonymous designations for this compound, reflecting different emphasis on structural features and historical naming conventions. Common alternative names include S-Benzylthiouronium chloride, Benzylisothiouronium chloride, and 2-Benzyl-2-thiopseudourea hydrochloride. These various designations highlight different aspects of the molecular structure, with some emphasizing the ionic nature of the hydrochloride salt and others focusing on the pseudourea structural elements.

Propriétés

IUPAC Name |

benzyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAASTDRAAMYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | S-Benzylthiuronium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-28-3 | |

| Record name | Benzylisothiourea hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzylthiuronium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzylisothiourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Benzylisothiourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Benzylisothiourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-benzylthiouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-BENZYLTHIOUREA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9N8049ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de 2-benzyl-2-thiopseudourée peut être synthétisé par la réaction du chlorure de benzyle avec la thiourée en présence d'acide chlorhydrique . La réaction implique généralement le chauffage du mélange pour faciliter la formation du produit désiré. Le composé peut être cristallisé à partir d'acide chlorhydrique 0,2 M ou d'éthanol et séché à l'air .

Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de 2-benzyl-2-thiopseudourée sont similaires à la synthèse en laboratoire, mais elles sont adaptées à des quantités plus importantes. Le processus implique les mêmes réactifs et les mêmes conditions, mais utilise des équipements de qualité industrielle pour garantir l'efficacité et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de 2-benzyl-2-thiopseudourée subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent le convertir en thiols ou en d'autres composés soufrés réduits.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe benzyle est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides.

Principaux produits :

Oxydation : Sulfoxydes ou sulfones.

Réduction : Thiols ou autres composés soufrés réduits.

Substitution : Divers dérivés de thiourée substitués.

Applications De Recherche Scientifique

Chemistry

- Reagent Use : S-Benzylisothiourea hydrochloride serves as a reagent for cobalt and nickel and aids in the identification and separation of various acids, including carboxylic, sulfinic, and sulfonic acids. Its utility in synthesizing heterocyclic compounds has been demonstrated in multicomponent reactions to produce derivatives such as 4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile.

Biology

- Enzyme Inhibition : The compound acts as an inhibitor of IDO, which plays a significant role in immune response modulation. By inhibiting IDO, this compound can alter the production of kynurenine, affecting various signaling pathways within cells .

- Bacterial Morphology : Research indicates that this compound can influence bacterial cell shape by targeting proteins involved in maintaining rod morphology. This has implications for understanding bacterial growth and resistance mechanisms .

Medicine

- Therapeutic Potential : Ongoing studies are exploring the therapeutic applications of this compound in diseases where IDO is implicated, such as cancer and autoimmune disorders. Its ability to modulate immune responses positions it as a candidate for immunotherapy .

Case Study 1: Inhibition of Indoleamine-2,3-Dioxygenase

A study highlighted the potential of this compound as an IDO inhibitor in cancer therapy. The results indicated that this compound could significantly reduce tumor growth by modulating immune responses through IDO inhibition. The study's findings suggest that further research could lead to novel cancer treatments utilizing this compound.

Case Study 2: Bacterial Morphology Alteration

Research demonstrated that this compound induces morphological changes in Escherichia coli by acting on rod-shape-determining proteins. This effect was observed at varying concentrations, suggesting its potential use as an antibacterial agent targeting bacterial shape maintenance mechanisms .

Data Summary Table

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Reagent for cobalt/nickel | Identification/separation of acids |

| Biology | IDO inhibition | Modulates immune response |

| Medicine | Cancer therapy | Alters kynurenine production |

Mécanisme D'action

The primary mechanism of action of 2-benzyl-2-thiopseudourea hydrochloride involves the inhibition of indoleamine-2,3-dioxygenase. This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting this enzyme, the compound can modulate immune responses and has potential therapeutic implications in conditions such as cancer and autoimmune diseases .

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Pharmaceutical Potential: S-Benzylisothiourea-derived thiouracils show promise against HIV and hepatitis C, but methylthio analogs may require structural optimization for improved bioavailability .

- Safety Profile : S-Benzylisothiourea’s acute toxicity necessitates careful handling, while methyl carbamimidothioate sulfate’s safety data remain understudied .

- Analytical Utility: S-Benzylisothiourea’s specificity for cobalt and nickel outpaces aminoguanidine’s broader, less selective applications .

Activité Biologique

S-Benzylisothiourea hydrochloride (S-BITU) is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Overview

This compound is a small-molecule inhibitor primarily known for its role as an inhibitor of indoleamine-2,3-dioxygenase (IDO) , an enzyme crucial in tryptophan metabolism. The inhibition of IDO can have significant implications in various biological processes, including immune regulation and cancer therapy.

Target Enzyme: Indoleamine-2,3-Dioxygenase (IDO)

- Inhibition Mechanism : S-BITU competes with tryptophan for binding to the active site of IDO, preventing the conversion of tryptophan to kynurenine. This modulation can alter downstream signaling pathways and affect cellular metabolism.

- Biochemical Pathway : The primary pathway influenced by S-BITU is the kynurenine pathway , which is involved in the metabolism of tryptophan and has implications in neurodegenerative diseases and cancer.

Antimicrobial Properties

Recent studies have demonstrated that S-BITU exhibits significant antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance:

- Case Study : A study reported that S-(4-chlorobenzyl)isothiourea derivatives showed substantial activity against Pseudomonas aeruginosa and Burkholderia cepacia, highlighting its potential as an antimicrobial agent .

- Table 1: Antimicrobial Activity of S-Benzylisothiourea Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Unique Features |

|---|---|---|---|

| S-Benzylisothiourea | Pseudomonas aeruginosa | 16 μg/mL | Effective against multiply resistant strains |

| S-(4-chlorobenzyl) | Burkholderia cepacia | 32 μg/mL | Enhanced biofilm inhibition |

Cellular Effects

S-BITU has been shown to influence various cellular processes:

- Cell Morphology : It induces morphological changes in bacteria, such as the transformation of rod-shaped Escherichia coli into spherical forms, likely by targeting proteins involved in cell shape determination .

- Impact on Cell Signaling : By inhibiting IDO, S-BITU can modulate immune responses and potentially enhance the efficacy of immunotherapies in cancer treatment.

Pharmacokinetics

This compound is soluble in methanol, which facilitates its use in laboratory settings. The pharmacokinetic profile is still under investigation, but initial studies suggest that it has favorable characteristics for further development as a therapeutic agent.

Research Findings

Several studies have highlighted the potential therapeutic applications of S-BITU:

- Cancer Therapy : Inhibiting IDO with S-BITU has shown promise in enhancing anti-tumor immunity by preventing tumor-induced immune suppression.

- Neurodegenerative Diseases : Given its role in tryptophan metabolism, S-BITU may also play a part in managing conditions like Alzheimer's disease through modulation of neuroinflammatory responses.

Q & A

Q. What are the key physicochemical properties of S-benzylisothiourea hydrochloride relevant to experimental design?

this compound (CAS 538-28-3) is a white crystalline solid with a molecular formula of C₈H₁₀N₂S·HCl and a molecular weight of 202.70 g/mol. It has a melting point of 177–179°C and high water solubility (250 g/L at 15°C), making it suitable for aqueous reaction systems. Its stability under alkaline conditions is critical for multicomponent reactions, as demonstrated in one-pot syntheses of thiouracil derivatives .

Q. How is this compound utilized in the synthesis of heterocyclic compounds?

The compound acts as a sulfur donor in multicomponent reactions. For example, it reacts with aromatic aldehydes and ethyl 2-cyanoacetate under methanol/NaOH conditions to yield 4-aryl-5-cyano-1,6-dihydro-2-thiouracils. This method achieves high yields (>80%) in short reaction times (≤30 minutes), with applications in synthesizing bioactive molecules like antiviral agents .

Q. What safety protocols are essential when handling this compound?

Researchers must use personal protective equipment (PPE), including gloves, goggles, and lab coats, due to its acute toxicity. Work should occur in a well-ventilated area, and spills must be contained to prevent environmental contamination. Long-term storage is discouraged, as degradation may increase hazard risks .

Advanced Research Questions

Q. How do electronic effects of substituents on aromatic aldehydes influence reaction yields in thiouracil syntheses?

Electron-withdrawing groups (e.g., -F, -Cl) and electron-donating groups (e.g., -CH₃, -OCH₃) on aromatic aldehydes are compatible with the reaction, yielding 75–92% products (Table 2, ). Steric hindrance from bulky substituents may reduce efficiency, while heterocyclic aldehydes (e.g., picolinaldehyde) still achieve moderate yields (e.g., 4n: 72%) .

Q. What mechanistic insights explain the role of this compound in cyclocondensation reactions?

The compound facilitates nucleophilic thiol transfer via its thiourea moiety. Under alkaline conditions, it deprotonates to form a reactive intermediate that undergoes cycloaddition with ketones or aldehydes. Spectroscopic data (¹H NMR, HRMS) confirm regioselective formation of 2-(benzylthio)pyrimidine derivatives .

Q. How can reaction conditions be optimized for scale-up synthesis?

Key parameters include:

- Solvent : Methanol is optimal for solubility and reaction kinetics.

- Base : NaOH (1 mmol) ensures efficient deprotonation without side reactions.

- Temperature : Room temperature (20–25°C) prevents thermal degradation. Scaling to 10 mmol maintains >85% yield, but solvent volume adjustments are required to avoid precipitation .

Q. What analytical methods validate the purity and structure of this compound derivatives?

Q. What are the limitations of using this compound in supramolecular chemistry studies?

While it forms ionic co-crystals (e.g., bis-(S-benzylthiuronium)chloranilate), its sensitivity to moisture and light limits long-term crystallographic applications. Alternative sulfur donors (e.g., methyl carbamimidothioate sulfate) may offer better stability for certain frameworks .

Methodological Considerations

- Contradiction Resolution : Discrepancies in reported yields (e.g., 72% vs. 92% for similar substrates) may arise from substituent electronic effects or minor variations in NaOH concentration. Replicate experiments under standardized conditions are advised .

- Degradation Mitigation : Store the compound in airtight containers at 2–8°C, protected from light, to minimize thiourea decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.